6T52VB0Ard
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Overview
Description
. It is a derivative of porphyrin, a class of compounds known for their role in biological systems, particularly in the formation of heme and chlorophyll. Porphyrin C is characterized by its large, conjugated ring structure, which allows it to participate in various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Porphyrin C involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the porphyrin ring through a series of condensation reactions. One common method involves the reaction of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of Porphyrin C follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Porphyrin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other applications.
Reduction: Reduction reactions can modify the electronic properties of Porphyrin C, making it suitable for use in electronic devices.
Substitution: Functional groups on the porphyrin ring can be substituted with other groups, allowing for the customization of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
Porphyrin C has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to stabilize different oxidation states.
Biology: Porphyrin C derivatives are studied for their role in biological systems, particularly in the formation of heme and chlorophyll.
Medicine: The compound is investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Porphyrin C is used in the development of sensors and electronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of Porphyrin C involves its ability to interact with various molecular targets through its conjugated ring structure. This allows it to participate in electron transfer reactions, making it useful in catalysis and electronic applications. In biological systems, Porphyrin C can bind to metal ions, forming complexes that are essential for the function of enzymes and other proteins .
Comparison with Similar Compounds
Porphyrin C is unique among porphyrins due to its specific functional groups and electronic properties. Similar compounds include:
Heme: A naturally occurring porphyrin that binds iron and is essential for oxygen transport in blood.
Chlorophyll: A porphyrin that binds magnesium and is crucial for photosynthesis in plants.
Phthalocyanine: A synthetic porphyrin-like compound used in dyes and pigments .
Porphyrin C stands out due to its versatility and the ease with which its properties can be modified through chemical reactions.
Properties
CAS No. |
479665-99-1 |
---|---|
Molecular Formula |
C40H48N6O8S2 |
Molecular Weight |
805.0 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[7-[1-[(2R)-2-amino-2-carboxyethyl]sulfanylethyl]-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C40H48N6O8S2/c1-17-23(7-9-35(47)48)31-14-32-24(8-10-36(49)50)18(2)28(44-32)12-33-38(22(6)56-16-26(42)40(53)54)20(4)30(46-33)13-34-37(21(5)55-15-25(41)39(51)52)19(3)29(45-34)11-27(17)43-31/h11-14,21-22,25-26,45-46H,7-10,15-16,41-42H2,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)/t21?,22?,25-,26-/m0/s1 |
InChI Key |
LSZWIZMWKSTIGI-TZYVOJFLSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SC[C@@H](C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SCC(C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SCC(C(=O)O)N |
Origin of Product |
United States |
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